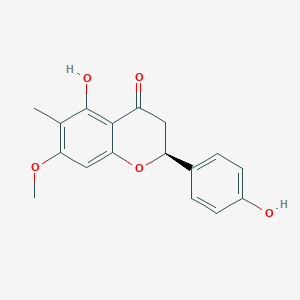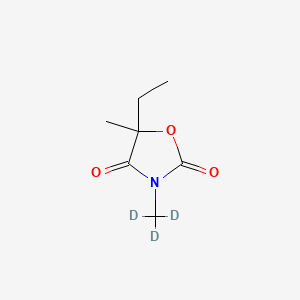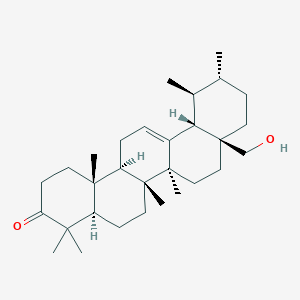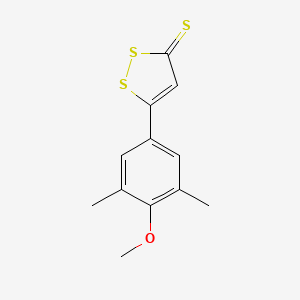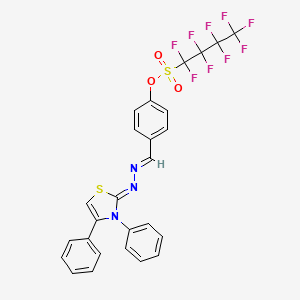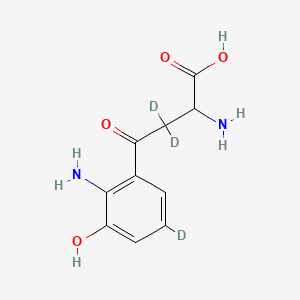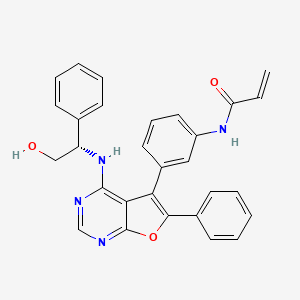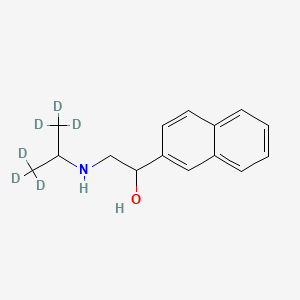
Meteneprost-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meteneprost-d9 is a potent analog of prostaglandin E2 (PGE2) with an extended half-life in vivo. It is a synthetic compound that has been used in various scientific research applications, particularly in the field of reproductive biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Meteneprost-d9 involves the reaction of 16,16-dimethyl-PGE2 methyl ester bis(trimethylsilyl) ether with the reaction product of N,S-dimethyl-S-phenylsulfoximine and methylmagnesium chloride in tetrahydrofuran (THF) at -78°C. This is followed by treatment with aluminum amalgam (AlHg) and acetic acid to yield 9-deoxy-9-methylene-16,16-dimethyl-PGE2 methyl ester, which is then hydrolyzed with potassium hydroxide (KOH) in methanol-water .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions: Meteneprost-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methylmagnesium chloride, aluminum amalgam, and potassium hydroxide. The reactions are typically carried out under controlled conditions, such as low temperatures and specific solvents like tetrahydrofuran .
Major Products Formed: The major products formed from the reactions involving this compound include various analogs of prostaglandin E2, which have different biological activities and applications .
Scientific Research Applications
Meteneprost-d9 has been extensively studied for its applications in reproductive biology. It is used in combination with other prostaglandin derivatives to terminate first-trimester pregnancy in monkeys. This compound has shown to be effective without causing unwanted side effects such as fever or gastrointestinal problems . Additionally, this compound is used in lipid biochemistry and the study of cyclooxygenase pathways .
Mechanism of Action
Meteneprost-d9 exerts its effects by binding to prostaglandin receptors, leading to various physiological responses. The compound’s mechanism of action involves the modulation of molecular targets and pathways related to prostaglandin E2, which plays a crucial role in inflammation, pain, and reproductive processes .
Comparison with Similar Compounds
Similar Compounds:
- Prostaglandin E2 (PGE2)
- Prostaglandin F2α (PGF2α)
- 17-phenyl trinor PGF1α
Uniqueness: Meteneprost-d9 is unique due to its extended half-life and resistance to metabolic degradation compared to other prostaglandin analogs. This makes it particularly useful in research applications where prolonged activity is desired .
Properties
Molecular Formula |
C23H38O4 |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-5-methylidene-2-[(E,3R)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1/i1D3,5D2,6D2,15D2 |
InChI Key |
WMLGLMGSFIXSGO-FBOFHODRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)

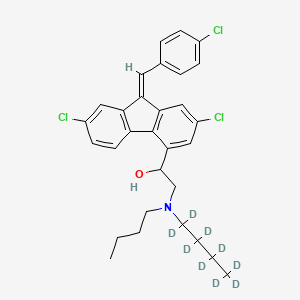
![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)
